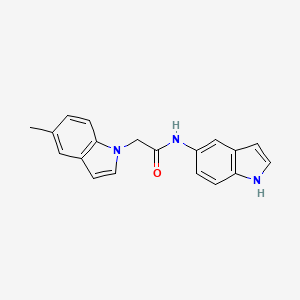

N-(1H-indol-5-yl)-2-(5-methyl-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C19H17N3O |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-2-(5-methylindol-1-yl)acetamide |

InChI |

InChI=1S/C19H17N3O/c1-13-2-5-18-15(10-13)7-9-22(18)12-19(23)21-16-3-4-17-14(11-16)6-8-20-17/h2-11,20H,12H2,1H3,(H,21,23) |

InChI Key |

GXASCKYCFAIOIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Biological Activity

N-(1H-indol-5-yl)-2-(5-methyl-1H-indol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C19H17N3O |

| Molecular Weight | 303.4 g/mol |

| CAS Number | 1374513-32-2 |

Research indicates that this compound may exert its biological effects through various mechanisms:

- Anticancer Activity : Studies have shown that indole derivatives can inhibit cancer cell proliferation. For instance, the compound has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. The inhibition of cell viability was observed at varying concentrations, indicating a dose-dependent response.

- Antimicrobial Properties : The compound exhibits potential antibacterial and antifungal activities. It has been evaluated against common bacterial strains, showing effectiveness comparable to established antibiotics.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Anticancer Activity

A study assessed the cytotoxic effects of this compound on breast cancer cells (MCF-7). The results indicated:

- IC50 Value : The compound exhibited an IC50 value of approximately 225 µM against MCF-7 cells, indicating moderate efficacy in inhibiting cell growth.

- Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound resulted in a significant accumulation of cells in the S phase, suggesting an interruption in the cell cycle and potential induction of apoptosis.

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against various strains of bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 25 µg/mL |

These results indicate that this compound possesses promising antimicrobial properties.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies highlight that modifications to the indole ring significantly influence biological activity. Substituents at specific positions on the indole moiety can enhance potency and selectivity for cancer cells or bacteria.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1H-Indol-5-yl)-2-(5-methyl-1H-indol-1-yl)acetamide with structurally related indole acetamide derivatives, focusing on substituent effects, synthesis, and bioactivity.

Structural Modifications and Substituent Effects

Physicochemical Properties

Preparation Methods

Method 1: Chloroacetyl Intermediate Approach

This method involves two sequential steps:

-

Synthesis of 2-Chloro-N-(1H-indol-5-yl)acetamide

-

Reactants : 1H-indol-5-amine, 2-chloroacetyl chloride, sodium acetate, acetic acid, water.

-

Procedure :

-

-

Substitution with 5-Methyl-1H-indol-1-yl Group

| Step | Reagents/Conditions | Yield | Purification |

|---|---|---|---|

| 2-Chloroacetamide Synthesis | 2-chloroacetyl chloride, NaOAc, H₂O | 70–80% | DCM extraction, MgSO₄ drying |

| Indole Coupling | 5-methylindole, NaOMe, DMF, RT | 50–60% | H₂O wash, vacuum drying |

Method 2: Direct Acetylation and Coupling

This approach bypasses the chloroacetyl intermediate:

-

Acetylation of 1H-Indol-5-amine

-

Coupling with 5-Methylindole

Method 3: Mitsunobu Reaction

For regioselective coupling:

-

Preparation of 2-Hydroxy-N-(1H-indol-5-yl)acetamide

-

Mitsunobu Coupling

Optimization Strategies

Solvent and Base Selection

-

DMF vs. THF : DMF enhances solubility of indole derivatives but may require longer reaction times. THF is preferable for Mitsunobu reactions due to better compatibility with PPh₃.

-

NaOMe vs. K₂CO₃ : Sodium methoxide provides stronger deprotonation for nucleophilic substitution, while K₂CO₃ is milder for sensitive substrates.

Temperature Control

-

Chloroacetyl Synthesis : 0–5°C prevents acylation side reactions.

-

Coupling Reactions : Room temperature minimizes decomposition, while 80°C accelerates coupling but risks byproducts.

Analytical Characterization

Structural confirmation is achieved via:

Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.